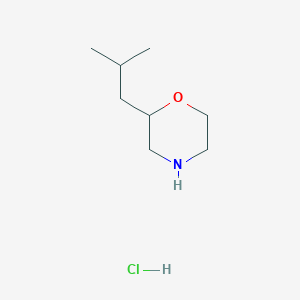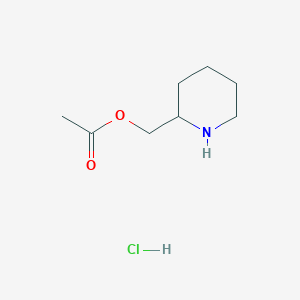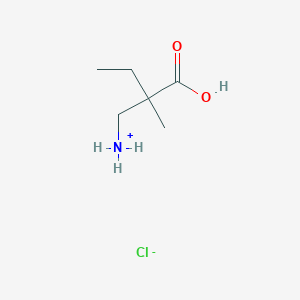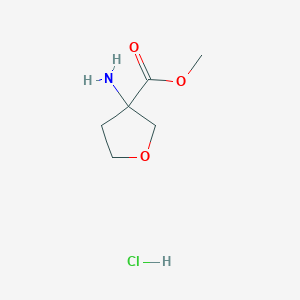
2-Isobutylmorpholine hydrochloride
Overview
Description
2-Isobutylmorpholine hydrochloride, also known as 2-IMH, is an organic compound belonging to the morpholine family. It is a white, odorless, crystalline solid that is highly soluble in water and other polar solvents. It is an amphoteric compound, meaning it can act as both an acid and a base, depending on the pH of the solution. 2-IMH is a widely used reagent in organic synthesis and is used in research applications such as biochemistry, pharmacology, and analytical chemistry.
Scientific Research Applications
Pharmaceutical Compounds Analysis :
- A study explored the polymorphic forms of a pharmaceutical compound, demonstrating the use of 2-Isobutylmorpholine hydrochloride in the quantitative analysis of polymorphs in pharmaceuticals (Skrdla et al., 2001).
Metabonomics in Type 2 Diabetes Mellitus Treatment :
- Research on the metabolic changes in the serum of Type 2 diabetes mellitus patients after treatment with metformin hydrochloride utilized this compound in their methods, enhancing our understanding of diabetes treatment at the molecular level (Huo et al., 2009).
Environmental Applications :
- A study on the removal of pesticides from wastewater used this compound as a component in their analytical methods, contributing to environmental protection efforts (Boudesocque et al., 2008).
Material Science :
- The development of a novel carbon paste electrode for the determination of trihexyphenidyl hydrochloride in pharmaceutical and biological matrices involved the use of this compound. This research contributes to the advancement in sensor technology (Radić et al., 2021).
Biological and Chemical Studies :
- Research on oxidative stress in biological systems utilized this compound as a part of their study design, contributing to our understanding of cellular responses to oxidative conditions (Yoshida et al., 2004).
Catalysis and Chemical Reactions :
- A study on the synthesis of homo- and heteroleptic bis(oxazolinylphenolato/thiazolinylphenolato) chelate ligand complexes of oxorhenium(V) included this compound in their research. This research has implications for catalysis in environmental and biomedical applications (Liu et al., 2016).
Future Directions
While specific future directions for 2-Isobutylmorpholine hydrochloride are not available, there is ongoing research in the broader field of drug conjugates, which could potentially include compounds like this compound . This research is focused on designing drug conjugates that can selectively target cancer cells, providing both efficacy and favorable tolerability .
properties
IUPAC Name |
2-(2-methylpropyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-9-3-4-10-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJYUOLUOAZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)
![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)
![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)
![N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride](/img/structure/B1469822.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)



